Carbonate de méthyl-2,2,2-trifluoroéthyle

Vue d'ensemble

Description

Methyl 2,2,2-trifluoroethyl carbonate (FEMC) is a type of fluorinated linear carbonate . It is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .

Molecular Structure Analysis

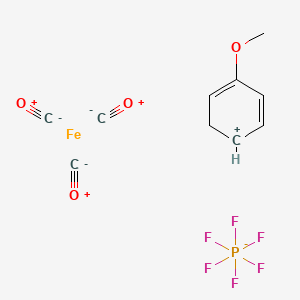

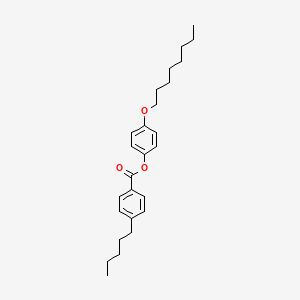

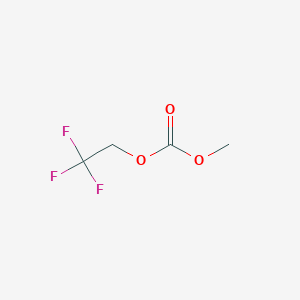

The molecular formula of Methyl 2,2,2-trifluoroethyl carbonate is CHFO . Its average mass is 158.076 Da and its monoisotopic mass is 158.019073 Da .Physical And Chemical Properties Analysis

Methyl 2,2,2-trifluoroethyl carbonate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 74.2±40.0 °C at 760 mmHg . The vapour pressure is 110.7±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.5±3.0 kJ/mol . The flash point is 0.0±22.2 °C . The index of refraction is 1.329 . The molar refractivity is 24.6±0.3 cm^3 .Applications De Recherche Scientifique

Amélioration des performances des batteries lithium-ion

Le « carbonate de méthyl-2,2,2-trifluoroéthyle » (FEMC) est un additif efficace pour les batteries lithium-ion. Son inclusion améliore à la fois les performances et la stabilité, en particulier dans des conditions de température et de tension élevées. Cela fait du FEMC un composant précieux dans le développement de batteries plus fiables et plus efficaces .

Solvant d’électrolyte non inflammable

La nature non inflammable du FEMC en fait un solvant prometteur pour les électrolytes dans différents types de batteries, notamment les batteries Li-, Na- et K-ion. Cette caractéristique est cruciale pour créer des batteries plus sûres sans affecter significativement les performances de cyclage ou, dans certains cas, même les améliorer .

Prépassivation de l’électrode

L’utilisation de FEMC après prépassivation des électrodes avec un électrolyte standard à base de carbonate permet son utilisation malgré une instabilité générale vis-à-vis du graphite. Cette application est particulièrement pertinente pour améliorer le profil de sécurité des batteries en utilisant un solvant d’électrolyte non inflammable .

Mécanisme D'action

Methyl 2,2,2-trifluoroethyl carbonate acts as a proton-transfer agent and is capable of forming hydrogen bonds with other molecules. It can form hydrogen bonds with both polar and non-polar molecules, and it can also form hydrogen bonds with itself. This makes Methyl 2,2,2-trifluoroethyl carbonate a very useful reagent for the synthesis of various compounds. Additionally, Methyl 2,2,2-trifluoroethyl carbonate can act as a catalyst for certain reactions, and it can also act as a solvent for certain reactions.

Biochemical and Physiological Effects

Methyl 2,2,2-trifluoroethyl carbonate has been shown to have a number of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress, and it has been shown to have an anti-inflammatory effect. Additionally, Methyl 2,2,2-trifluoroethyl carbonate has been shown to have an anti-tumor effect, and it has been shown to have a protective effect against certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Methyl 2,2,2-trifluoroethyl carbonate in lab experiments is its low boiling point and high vapor pressure, which make it ideal for use in chromatographic and distillation processes. Additionally, its high vapor pressure makes it a useful solvent in a variety of applications. However, Methyl 2,2,2-trifluoroethyl carbonate is also volatile, and it can be flammable at high temperatures, so it should be handled with caution. Additionally, Methyl 2,2,2-trifluoroethyl carbonate is a toxic compound, so it should be handled with appropriate safety equipment and procedures.

Orientations Futures

There are a number of potential future directions for the use of Methyl 2,2,2-trifluoroethyl carbonate. One potential direction is the use of Methyl 2,2,2-trifluoroethyl carbonate as a solvent for the extraction of natural products. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antibiotics and anticoagulants. Additionally, Methyl 2,2,2-trifluoroethyl carbonate has potential applications in fuel cells, as a stabilizer for polymers, and as a catalyst for polymerization reactions. Finally, further research into the biochemical and physiological effects of Methyl 2,2,2-trifluoroethyl carbonate could lead to new applications in medicine and other fields.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPVMEKUJUKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590869 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156783-95-8 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

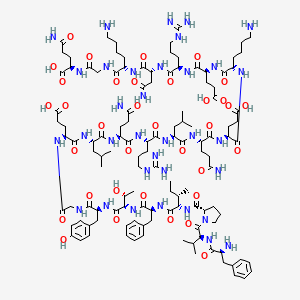

Synthesis routes and methods I

Procedure details

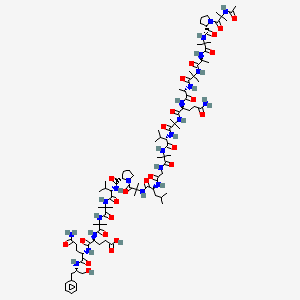

Synthesis routes and methods II

Procedure details

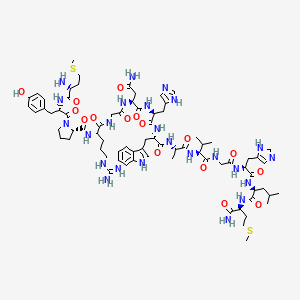

Synthesis routes and methods III

Procedure details

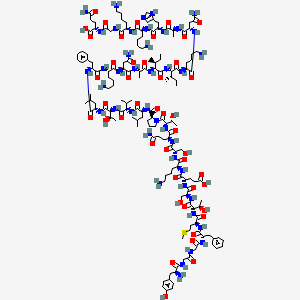

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.